molecular formula C11H14N2O5S B041526 Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate CAS No. 13945-59-0

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate

Cat. No.: B041526
CAS No.: 13945-59-0
M. Wt: 286.31 g/mol
InChI Key: ONOVYVJUYZYMCH-UHFFFAOYSA-N
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Preparation Methods

Cocculin can be isolated from the fruit of the Anamirta cocculus plant. The plant produces small stone fruits, which are typically dried and then processed to extract cocculin . There are also several synthetic routes to produce cocculin. One notable method involves the use of carvone as a stereochemical template. The synthesis includes several reactions such as Claisen rearrangement, organo-selenium-mediated reduction of an epoxy ketone, and stereospecific construction of a glycidic ester . Industrial production methods often involve the chemical synthesis of cocculin due to the complexity and low yield of natural extraction.

Chemical Reactions Analysis

Cocculin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride in pyridine for protection of the cis alcohol group . Major products formed from these reactions include derivatives of picrotoxinin and picrotin, which can be further modified for various applications.

Comparison with Similar Compounds

Cocculin is unique due to its dual composition of picrotoxinin and picrotin. Similar compounds include other GABA receptor antagonists such as bicuculline and gabazine . cocculin’s specific combination of picrotoxinin and picrotin gives it distinct pharmacological properties, making it a valuable tool in scientific research.

Properties

IUPAC Name

ethyl N-(4-acetamidophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-3-18-11(15)13-19(16,17)10-6-4-9(5-7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOVYVJUYZYMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161050
Record name Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13945-59-0
Record name Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13945-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [[4-(acetylamino)phenyl]sulphonyl]carbamate
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